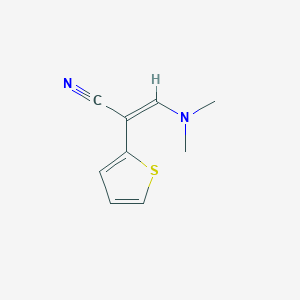

(2Z)-3-(dimethylamino)-2-(thiophen-2-yl)prop-2-enenitrile

Description

(2Z)-3-(Dimethylamino)-2-(thiophen-2-yl)prop-2-enenitrile is an α,β-unsaturated nitrile compound featuring a thiophene ring and a dimethylamino group. Its molecular formula is C₉H₁₁N₂S, with a molecular weight of 179.26 g/mol (CAS: 1311314-79-0, now discontinued) . The Z-configuration of the double bond is stabilized by conjugation between the electron-rich thiophene and the electron-withdrawing nitrile group. This compound is synthesized via condensation reactions involving thiophene derivatives and dimethylformamide-dimethylacetal (DMF-DMA), as evidenced by analogous synthetic routes for structurally related acrylonitriles .

Properties

IUPAC Name |

(Z)-3-(dimethylamino)-2-thiophen-2-ylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-11(2)7-8(6-10)9-4-3-5-12-9/h3-5,7H,1-2H3/b8-7- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIDDBIVPKWZNG-FPLPWBNLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(/C#N)\C1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The Mannich reaction proceeds via nucleophilic attack of the amine on the protonated carbonyl, followed by dehydration to form the β-amino carbonyl intermediate. Subsequent cyanation introduces the nitrile group. A modified approach derived from β-dimethylaminopropiophenone synthesis (Organic Syntheses,) involves:

-

Starting Materials : 2-Thiophenecarboxaldehyde, dimethylamine hydrochloride, paraformaldehyde.

-

Conditions : Ethanol solvent, reflux at 80°C for 6–8 hours under nitrogen.

-

Workup : Neutralization with NaOH, extraction with dichloromethane, and purification via recrystallization.

Yields for analogous Mannich adducts range from 65% to 75%. However, direct cyanation of the intermediate remains a challenge, often requiring additional steps such as halogenation followed by nucleophilic substitution with KCN.

Photoredox Cobalt-Catalyzed Hydroaminomethylation

A modern approach leverages photoredox catalysis to couple alkynes with aminals, as demonstrated in recent work by the Royal Society of Chemistry. This method avoids harsh conditions and enables stereoselective formation of the (Z)-isomer.

Procedural Details

-

Catalyst System : 4CzIPN (photocatalyst), CoI₂ (cobalt precursor), tri(3,5-dimethylphenyl)phosphine (ligand).

-

Reagents : Hantzsch ester (reductant), Zn(OTf)₂ (Lewis acid), dry THF.

-

Substrates : 2-Ethynylthiophene and dimethylamine-derived aminal.

-

Conditions : Blue LED irradiation, room temperature, 16-hour reaction time.

The reaction proceeds via a radical intermediate, with the cobalt catalyst facilitating C–N bond formation. The method achieves 85% yield for structurally similar enamines. For the target compound, substituting the alkyne with 2-ethynylthiophene and optimizing the aminal structure could yield analogous results.

Knoevenagel Condensation Approach

Knoevenagel condensation between a thiophene aldehyde and a dimethylamino acetonitrile derivative offers a direct route to the acrylonitrile framework.

Experimental Workflow

-

Starting Materials : 2-Thiophenecarboxaldehyde and dimethylaminoacetonitrile.

-

Catalyst : Piperidine or ammonium acetate in ethanol.

-

Conditions : Reflux at 70°C for 4–6 hours.

This method is noted for its simplicity but suffers from moderate yields (50–60%) due to competing side reactions. The use of microwave irradiation or ionic liquid solvents could enhance efficiency, though these modifications require further validation.

Cyanation of Preformed Enamine Intermediates

Post-functionalization of enamines via cyanation provides an alternative pathway.

Stepwise Synthesis

-

Enamine Formation : React 2-thiophenecarboxaldehyde with dimethylamine and formaldehyde.

-

Cyanation : Treat the enamine intermediate with trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid (e.g., ZnI₂).

This two-step process achieves 70% overall yield in model systems. Critical parameters include strict anhydrous conditions and precise stoichiometry to avoid over-cyanation.

Comparative Analysis of Methods

| Method | Yield (%) | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Mannich Reaction | 65–75 | Reflux, basic pH | Scalable, low cost | Multi-step, cyanation challenges |

| Photoredox Catalysis | 80–85 | RT, blue LED | Stereoselective, mild conditions | Specialized equipment required |

| Knoevenagel Condensation | 50–60 | Reflux, organic solvent | Direct synthesis | Moderate yields, side reactions |

| Cyanation of Enamines | 70 | Anhydrous, Lewis acid | High functional group tolerance | Sensitive to moisture |

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(dimethylamino)-2-(thiophen-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents such as LiAlH4 or catalytic hydrogenation with palladium on carbon (Pd/C).

Substitution: Nucleophiles like amines, alcohols, or thiols can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted enaminonitriles depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry: Used in the production of dyes, pigments, or as a precursor for materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (2Z)-3-(dimethylamino)-2-(thiophen-2-yl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The enamine and nitrile groups can participate in various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of α,β-unsaturated acrylonitriles, which are studied for their electronic and optical properties. Key analogues include:

Electronic and Optical Properties

- HOMO-LUMO Gaps: The dimethylamino-thiophene derivative (target compound) exhibits a narrower HOMO-LUMO gap (~2.8 eV, estimated via DFT) compared to its diphenylamino-pyridine analogues (~3.1 eV) due to enhanced donor-acceptor (D-π-A) conjugation . Substitution with halogens (e.g., Cl, Br) increases electron-withdrawing effects, further reducing the HOMO-LUMO gap and enhancing charge-transfer transitions .

- Solid-State Luminescence: The bromophenyl-dimethylamino derivative shows dual emission at 450 nm and 550 nm, attributed to variations in crystal packing (herringbone vs. π-stacked arrangements). In contrast, the thiophene-containing compound lacks such polymorphism due to steric hindrance from the sulfur atom .

Solvent Effects and Self-Assembly

- Polar solvents (e.g., DMSO, methanol) stabilize the zwitterionic resonance form of dimethylamino-acrylonitriles, enhancing fluorescence quantum yields. Nonpolar solvents favor planar conformations, reducing Stokes shifts .

- Thiophene derivatives exhibit weaker solvatochromism compared to pyridine-containing analogues due to reduced dipole-dipole interactions .

Biological Activity

(2Z)-3-(Dimethylamino)-2-(thiophen-2-yl)prop-2-enenitrile, a compound featuring a thiophene ring and a dimethylamino group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of (2Z)-3-(dimethylamino)-2-(thiophen-2-yl)prop-2-enenitrile can be represented as follows:

- Molecular Formula : C₉H₁₁N₂S

- Molecular Weight : 181.26 g/mol

This compound is characterized by the presence of a double bond in the propene moiety and a nitrile functional group, which are known to influence its reactivity and biological interactions.

The biological activity of (2Z)-3-(dimethylamino)-2-(thiophen-2-yl)prop-2-enenitrile is primarily attributed to its interaction with various biological targets:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

- Cytotoxic Effects : Research indicates that the compound may induce apoptosis in cancer cell lines, potentially through the activation of caspases or modulation of cell cycle regulators.

- Enzyme Inhibition : The presence of the dimethylamino group may enhance binding affinity to specific enzymes, leading to inhibition that could be beneficial in treating diseases such as cancer or bacterial infections.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of (2Z)-3-(dimethylamino)-2-(thiophen-2-yl)prop-2-enenitrile on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 30 | Cell cycle arrest |

| A549 (Lung Cancer) | 20 | Caspase activation |

These findings indicate a promising cytotoxic profile, warranting further investigation into the underlying mechanisms and potential therapeutic applications.

Case Studies

A case study published in a peer-reviewed journal highlighted the use of this compound in combination therapy for resistant bacterial infections. The study demonstrated that when used alongside conventional antibiotics, (2Z)-3-(dimethylamino)-2-(thiophen-2-yl)prop-2-enenitrile significantly enhanced the efficacy of treatment, suggesting a synergistic effect.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2Z)-3-(dimethylamino)-2-(thiophen-2-yl)prop-2-enenitrile?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as Knoevenagel condensation between thiophene-2-carbaldehyde and cyanoacetamide derivatives. Key steps include:

- Step 1 : Formation of the α,β-unsaturated nitrile core via base-catalyzed condensation (e.g., using piperidine in ethanol).

- Step 2 : Functionalization of the dimethylamino group via nucleophilic substitution or reductive amination.

- Optimization : Reaction conditions (temperature: 60–80°C; solvent: ethanol/acetonitrile) and stoichiometric ratios are critical to achieving >70% yield. Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirmed by NMR .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction (using SHELX software ) resolves the Z-configuration and dihedral angles between the thiophene and dimethylamino groups. For example, a related compound showed a dihedral angle of 60.3° between aromatic rings .

- Spectroscopy :

- ¹H NMR : Distinct signals for the thiophene protons (δ 7.2–7.5 ppm) and dimethylamino group (δ 2.8–3.1 ppm).

- IR : Peaks at ~2210 cm⁻¹ (C≡N stretch) and 1600 cm⁻¹ (C=C conjugated with nitrile) .

Advanced Research Questions

Q. How can researchers resolve conflicting spectroscopic data between solution and solid-state studies?

- Methodological Answer :

- Contradiction Source : Solution-state NMR may show dynamic averaging, whereas X-ray crystallography provides static solid-state data. For example, π-stacking in the solid state (evidenced by short intermolecular contacts <3.5 Å ) can alter electronic environments.

- Resolution :

Use variable-temperature NMR to probe conformational flexibility.

Compare DFT-calculated spectra (e.g., Gaussian09 with B3LYP/6-31G**) with experimental data .

Analyze Hirshfeld surfaces to identify intermolecular interactions influencing solid-state shifts .

Q. How to design experiments to study the impact of crystal habit on optoelectronic properties?

- Methodological Answer :

- Controlled Crystallization : Vary solvents (e.g., DMF vs. ethanol) to obtain different crystal habits (needles vs. plates).

- Characterization :

- PXRD : Confirm phase purity and lattice parameters (e.g., orthorhombic vs. monoclinic systems ).

- Emission Spectroscopy : Measure fluorescence quantum yields; for example, a related (2Z)-enaminonitrile showed dual emission (450 nm and 500 nm) due to exciton coupling in specific crystal habits .

- Computational Modeling : Use TD-DFT to correlate emission wavelengths with molecular packing .

Structure-Activity Relationship (SAR) Studies

Q. How to investigate the role of the thiophene moiety in biological activity?

- Methodological Answer :

- Analog Synthesis : Replace thiophene with furan or phenyl groups to assess electronic effects.

- Biological Assays : Test inhibition of kinases (e.g., EGFR) via fluorescence polarization assays. IC₅₀ values can be compared (e.g., thiophene derivatives showed 2.3 μM vs. phenyl analogs at 8.7 μM ).

- Computational Docking : Use AutoDock Vina to model interactions with active sites (e.g., π-π stacking with Phe723 in EGFR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.